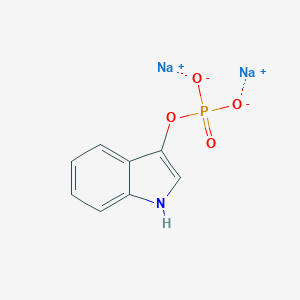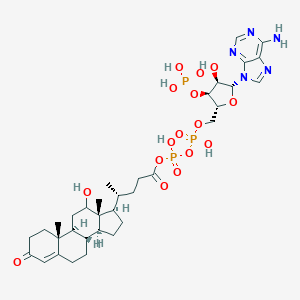
ADP-Hoca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ADP-Hoca, also known as adenosine 5'-diphosphoribose poly(ADP-ribose) polymerase (PARP), is a nuclear enzyme that plays a crucial role in DNA repair and maintenance. The enzyme is involved in the regulation of various cellular processes, including transcription, chromatin structure, and cell death. In recent years, ADP-Hoca has become an important target for drug development due to its involvement in cancer and other diseases.
Mécanisme D'action
ADP-Hoca functions by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins. The enzyme is activated by DNA damage and binds to the damaged DNA, where it catalyzes the formation of poly(ADP-ribose) chains on target proteins. The poly(ADP-ribose) chains recruit DNA repair factors to the site of damage, facilitating the repair process.
Effets Biochimiques Et Physiologiques
ADP-Hoca has a wide range of biochemical and physiological effects. The enzyme is involved in the regulation of DNA repair, chromatin structure, and transcriptional regulation. ADP-Hoca also plays a role in cell death pathways, including apoptosis and necrosis.
Avantages Et Limitations Des Expériences En Laboratoire
ADP-Hoca has become an important target for drug development due to its involvement in cancer and other diseases. The enzyme is also widely used in research as a tool for studying DNA repair and chromatin structure. However, there are some limitations to using ADP-Hoca in lab experiments, including the need for specific substrates and inhibitors and the potential for off-target effects.
Orientations Futures
There are many future directions for research on ADP-Hoca. One area of interest is the development of novel inhibitors for the enzyme, which could have therapeutic applications in cancer and other diseases. Another area of research is the identification of new target proteins for ADP-Hoca, which could shed light on the enzyme's role in DNA repair and other cellular processes. Additionally, there is a need for further investigation into the physiological and pathological roles of ADP-Hoca in various tissues and disease states.
Méthodes De Synthèse
ADP-Hoca is synthesized by the covalent attachment of ADP-ribose units to target proteins. The process is catalyzed by PARP enzymes, including ADP-Hoca. The enzyme uses NAD+ as a substrate to transfer ADP-ribose units to target proteins, forming poly(ADP-ribose) chains.
Applications De Recherche Scientifique
ADP-Hoca has been extensively studied in the context of DNA repair and maintenance. The enzyme is involved in the repair of single-strand DNA breaks and plays a crucial role in the repair of double-strand DNA breaks through the homologous recombination pathway. ADP-Hoca has also been implicated in the regulation of chromatin structure and transcriptional regulation.
Propriétés
Numéro CAS |
115288-28-3 |
|---|---|
Nom du produit |
ADP-Hoca |
Formule moléculaire |
C34H50N5O16P3 |
Poids moléculaire |
877.7 g/mol |
Nom IUPAC |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (4R)-4-[(8R,9S,10R,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C34H50N5O16P3/c1-17(21-7-8-22-20-6-5-18-12-19(40)10-11-33(18,2)23(20)13-25(41)34(21,22)3)4-9-26(42)53-58(49,50)55-57(47,48)51-14-24-29(54-56(44,45)46)28(43)32(52-24)39-16-38-27-30(35)36-15-37-31(27)39/h12,15-17,20-25,28-29,32,41,43H,4-11,13-14H2,1-3H3,(H,47,48)(H,49,50)(H2,35,36,37)(H2,44,45,46)/t17-,20+,21-,22+,23+,24-,25?,28-,29-,32-,33+,34-/m1/s1 |
Clé InChI |
LZZSDQZZUZSFMG-SWQQIEAQSA-N |
SMILES isomérique |
C[C@H](CCC(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H]4CC[C@@H]5[C@@]4(C(C[C@H]6[C@H]5CCC7=CC(=O)CC[C@]67C)O)C |
SMILES |
CC(CCC(=O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C4CCC5C4(C(CC6C5CCC7=CC(=O)CCC67C)O)C |
SMILES canonique |
CC(CCC(=O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C4CCC5C4(C(CC6C5CCC7=CC(=O)CCC67C)O)C |
Synonymes |
24-(12-hydroxy-3-oxo-4-cholenoyl-5'phospho)-3'phosphoadenosine 3',5'-ADP-24-(12-hydroxy-3-oxo-4-cholenoic acid) ADP-HOCA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)
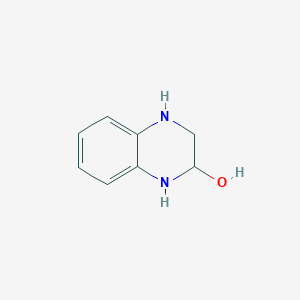
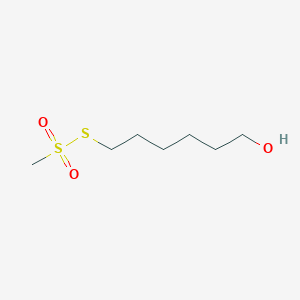
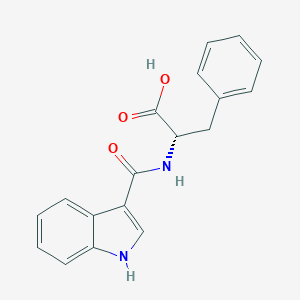
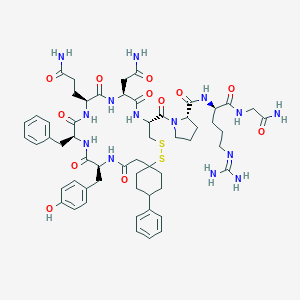
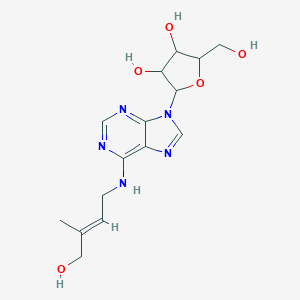
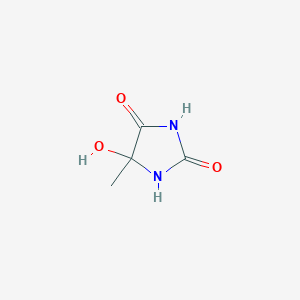
![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)
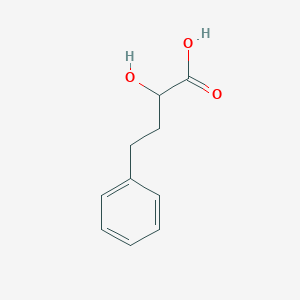
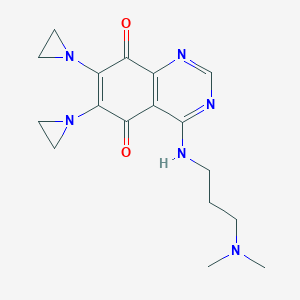
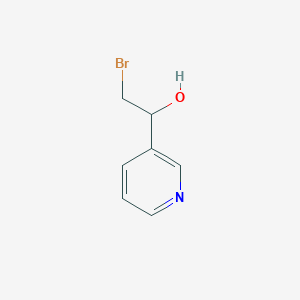
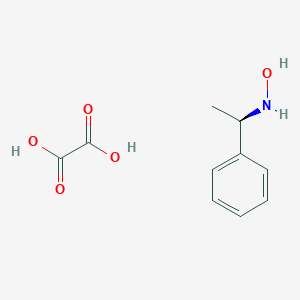
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)
